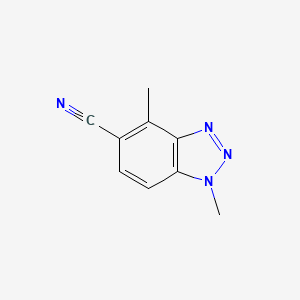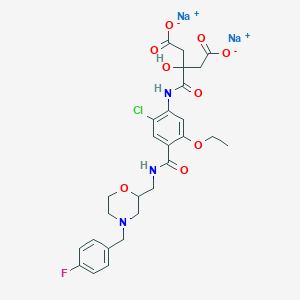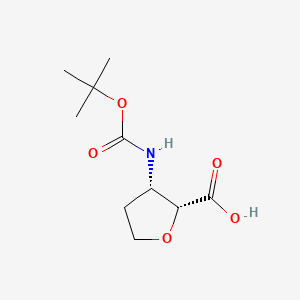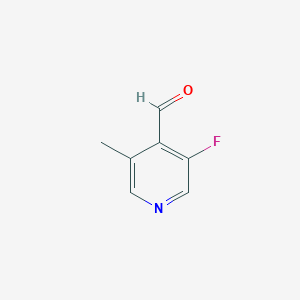
1,2-Dichloro-3-fluoro-6-(trifluoromethylthio)benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2-Dichloro-3-fluoro-6-(trifluoromethylthio)benzene is an organic compound with the molecular formula C7H2Cl2F4S and a molecular weight of 265.06 g/mol . This compound is characterized by the presence of chlorine, fluorine, and trifluoromethylthio groups attached to a benzene ring. It is used in various chemical processes and has applications in different scientific fields.
准备方法
Synthetic Routes and Reaction Conditions
One common method involves the diazotization and reduction of 6-bromo-2,4-dichloro-3-fluoro-aniline, followed by bromination and reduction steps . The reaction conditions often include the use of strong acids and bases, as well as specific temperature and pressure conditions to ensure the desired substitutions occur.
Industrial Production Methods
In industrial settings, the production of 1,2-Dichloro-3-fluoro-6-(trifluoromethylthio)benzene may involve large-scale chemical reactors and continuous flow processes to optimize yield and efficiency. The use of catalysts and advanced purification techniques ensures the high purity of the final product.
化学反应分析
Types of Reactions
1,2-Dichloro-3-fluoro-6-(trifluoromethylthio)benzene can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chlorine or fluorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The trifluoromethylthio group can be oxidized or reduced under specific conditions.
Electrophilic Aromatic Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, introducing new functional groups onto the ring.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids (e.g., sulfuric acid), bases (e.g., sodium hydroxide), and oxidizing agents (e.g., potassium permanganate). Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield a variety of substituted benzene derivatives, while oxidation reactions can produce sulfoxides or sulfones.
科学研究应用
1,2-Dichloro-3-fluoro-6-(trifluoromethylthio)benzene has several scientific research applications:
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research into the compound’s pharmacological effects is ongoing, with some derivatives showing promise as therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
作用机制
The mechanism by which 1,2-Dichloro-3-fluoro-6-(trifluoromethylthio)benzene exerts its effects depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, altering their activity and leading to various physiological effects. The presence of electronegative atoms like fluorine and chlorine can influence the compound’s reactivity and binding affinity to these targets.
相似化合物的比较
Similar Compounds
1,2-Dichloro-3,4,5-trifluoro-6-(trifluoromethylthio)benzene: This compound has additional fluorine atoms on the benzene ring, which can affect its chemical properties and reactivity.
1,4-Dichloro-2-fluoro-6-(trifluoromethylthio)benzene: The different positioning of chlorine and fluorine atoms can lead to variations in reactivity and applications.
Uniqueness
1,2-Dichloro-3-fluoro-6-(trifluoromethylthio)benzene is unique due to its specific combination of substituents, which confer distinct chemical and physical properties. The trifluoromethylthio group, in particular, is known for its ability to enhance the lipophilicity and metabolic stability of compounds, making it valuable in drug design and other applications.
属性
分子式 |
C7H2Cl2F4S |
|---|---|
分子量 |
265.05 g/mol |
IUPAC 名称 |
2,3-dichloro-1-fluoro-4-(trifluoromethylsulfanyl)benzene |
InChI |
InChI=1S/C7H2Cl2F4S/c8-5-3(10)1-2-4(6(5)9)14-7(11,12)13/h1-2H |
InChI 键 |
LZUFHJVYVVEQIM-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C(=C1F)Cl)Cl)SC(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-(2-((4-Methoxybenzyl)amino)thieno[2,3-D]thiazol-5-YL)cyclopropane-1-carbonitrile](/img/structure/B14044573.png)






![(1S,2S,4R)-2-(1-(Phenylthio)cyclopropyl)bicyclo[2.2.1]heptan-2-OL](/img/structure/B14044625.png)





